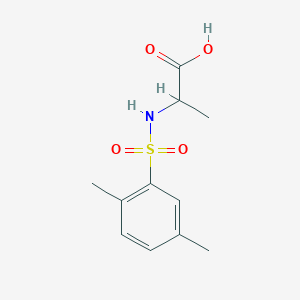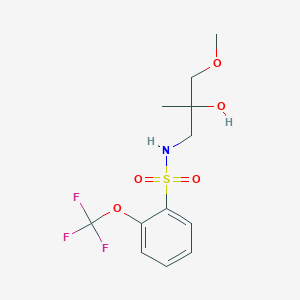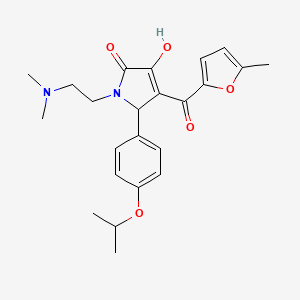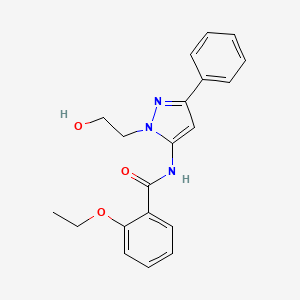
((2,5-Dimethylphenyl)sulfonyl)alanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
((2,5-Dimethylphenyl)sulfonyl)alanine, also known as DMPSA, is an important organic compound that has been used in a wide range of scientific research and laboratory experiments. It is a derivative of alanine, an amino acid, and is composed of a sulfonyl group and a dimethylphenyl group. DMPSA has been used in various scientific applications, such as biochemical and physiological studies, and is known for its versatility and stability.
Scientific Research Applications
Therapeutic Agent Development
Sulfonyl compounds, such as sulfonamides, have been extensively studied for their pharmacological properties. They are foundational in developing various therapeutic agents, including antimicrobials, antiviral, anti-inflammatory, and anticancer drugs. Sulfonamides were among the first synthetic antimicrobial agents and have led to the development of a wide range of antibiotics and other drugs targeting various diseases. Their structural diversity and the ability to inhibit enzymatic activity make them valuable in drug discovery and development (Carta, Scozzafava, & Supuran, 2012).
Environmental and Food Analysis
Sulfonyl and related compounds have applications in environmental and food analysis, particularly in developing immunoassays and biosensors. These tools are crucial for detecting and quantifying pollutants, such as herbicides and toxic metabolites, and for ensuring food safety. The specificity and sensitivity of these assays are enhanced by antibodies developed against specific sulfonyl compounds, enabling precise monitoring and control of environmental and food contaminants (Fránek & Hruška, 2018).
Photodynamic Therapy Enhancement
In the field of photodynamic therapy (PDT), pretreatment strategies to enhance protoporphyrin IX accumulation have been investigated, with dimethyl sulfoxide (DMSO) playing a significant role as a penetration enhancer. By altering the stratum corneum's composition or organization, substances like DMSO can significantly improve the clinical outcomes of PDT for various skin conditions (Gerritsen et al., 2008).
Sulfur Cycle in Microbial Ecology
Sulfate-reducing bacteria's ability to utilize sulfonic acids as terminal electron acceptors highlights the significance of sulfonyl compounds in microbial ecology and the broader sulfur cycle. These findings underscore the metabolic versatility of microbes and suggest the potential environmental impact of sulfonyl compounds in various habitats (Lie, Leadbetter, & Leadbetter, 1998).
Antioxidant Capacity Assays
The ABTS/potassium persulfate decolorization assay, widely used to measure antioxidant capacity, involves reactions with sulfonyl-based radicals. Understanding these reactions helps elucidate the assay's underlying mechanisms and refine antioxidant capacity evaluations. This knowledge contributes to developing better antioxidants for pharmaceutical and food industry applications (Ilyasov et al., 2020).
properties
IUPAC Name |
2-[(2,5-dimethylphenyl)sulfonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4S/c1-7-4-5-8(2)10(6-7)17(15,16)12-9(3)11(13)14/h4-6,9,12H,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSYCEOYOBCBKRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NC(C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(2,3-Dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2496484.png)
![(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)methanone](/img/structure/B2496485.png)

![N-(2-furylmethyl)-4-{[2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}thio)-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2496488.png)

![3-[[1-(2,5-Dimethylfuran-3-carbonyl)piperidin-4-yl]methyl]-7-fluoroquinazolin-4-one](/img/structure/B2496490.png)
![[5-(Acetyloxymethyl)-1-(4-amino-1,2,5-oxadiazol-3-yl)triazol-4-yl]methyl acetate](/img/structure/B2496492.png)

![Tert-butyl N-[(3-amino-2,2-dimethylcyclobutyl)methyl]carbamate](/img/structure/B2496496.png)



![2-Chloro-N,N-bis[(2-hydroxyphenyl)methyl]acetamide](/img/structure/B2496504.png)
